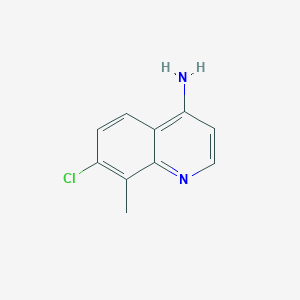

4-Amino-7-chloro-8-methylquinoline

Description

Historical Context of Quinoline (B57606) Derivatives as Therapeutic Scaffolds

The story of quinoline in medicine is a long and impactful one, dating back to the 19th century. Initially isolated from coal tar in 1834, the quinoline scaffold quickly rose to prominence with the discovery of quinine's potent antimalarial properties, extracted from the bark of the Cinchona tree. researchgate.net This natural product served as the primary treatment for malaria for over a century and laid the groundwork for the development of synthetic quinoline-based drugs. researchgate.net

The success of quinine spurred extensive research into modifying the quinoline structure, leading to the synthesis of highly effective therapeutic agents like chloroquine (B1663885), primaquine, and amodiaquine (B18356) for malaria treatment. researchgate.net Beyond its antimalarial applications, the quinoline core has proven to be a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of pharmacological activities. researchgate.netresearchgate.netorientjchem.org Quinoline derivatives have been successfully developed as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antitubercular agents, among others. orientjchem.orgnih.govnih.govijpsr.com This versatility has cemented the quinoline nucleus as a fundamental building block in the design and discovery of new drugs. researchgate.netorientjchem.org

Significance of the 4-Aminoquinoline (B48711) Moiety in Bioactive Molecules

Among the various classes of quinoline derivatives, the 4-aminoquinoline moiety stands out as a particularly crucial pharmacophore in the development of bioactive molecules. nih.govnih.gov This structural motif is the cornerstone of several widely used antimalarial drugs, most notably chloroquine. taylorandfrancis.com The 4-amino group is essential for the mechanism of action of these drugs, which involves accumulation in the acidic food vacuole of the malaria parasite and interference with the detoxification of heme. nih.gov

The significance of the 4-aminoquinoline scaffold extends far beyond its antimalarial effects. It has been identified as a key structural feature in compounds with a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and even potential neuroprotective properties. nih.govnih.govnih.gov For instance, research has shown that the 4-amino-7-chloroquinoline structure is critical for activating the nuclear receptor NR4A2, a promising target for the development of therapeutics for Parkinson's disease. nih.gov The ability of the 4-aminoquinoline moiety to be readily functionalized allows for the creation of diverse chemical libraries, enabling researchers to fine-tune the pharmacological properties of these molecules for various therapeutic targets. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

7-chloro-8-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGXNKXNUACWTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C(C=CN=C12)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589049 | |

| Record name | 7-Chloro-8-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948293-41-2 | |

| Record name | 7-Chloro-8-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 948293-41-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Amino 7 Chloro 8 Methylquinoline and Its Analogs

Precursor Synthesis and Halogenated Quinoline (B57606) Intermediates

A key approach to synthesizing 4-amino-7-chloro-8-methylquinoline relies on the preparation of halogenated quinoline intermediates, which serve as versatile precursors for the introduction of the amino group.

Synthesis of 4-Chloro-7-substituted-quinolines

The synthesis of 4-chloro-7-substituted-quinolines is a critical step in the production of numerous quinoline-based compounds. A common method involves the conversion of 4-hydroxyquinolines to their 4-chloro counterparts. This is often achieved by treating the 4-hydroxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃), typically with heating. ucsf.edu The resulting 4-chloroquinolines are then primed for nucleophilic substitution at the 4-position. ucsf.edu For instance, a series of 4-aminoquinoline (B48711) derivatives were synthesized by reacting 4-chloro-7-substituted-quinolines with various mono- or dialkyl amines. nih.gov

The synthesis of the precursor 4-hydroxyquinolines can be accomplished through methods like the condensation of an aniline with Meldrum's acid and trimethyl orthoformate. ucsf.edu This initial step is followed by cyclization to form the 4-hydroxyquinoline ring system. ucsf.edu

Synthesis of 2,4-Dihalo-8-methylquinolines

The synthesis of 2,4-dihalo-8-methylquinolines provides another important class of intermediates. A documented route to 2,4-dichloro-8-methylquinoline starts from 4-hydroxy-8-methylquinolin-2(1H)-one. mdpi.comresearchgate.net This starting material is treated with a mixture of phosphorus oxychloride and phosphorus pentachloride to yield the desired 2,4-dichloro-8-methylquinoline. mdpi.comresearchgate.net The presence of two reactive chloro groups at positions 2 and 4 allows for selective or exhaustive nucleophilic substitution, offering a pathway to a diverse range of substituted quinolines. mdpi.commdpi.org

Orientation effects are a significant consideration in the synthesis of substituted 2,4-dichloroquinolines, especially when starting from meta-substituted anilines, as mixtures of isomers can be formed. rsc.org

Nucleophilic Substitution Reactions for Amino Functionality Introduction

The introduction of the amino group at the 4-position of the quinoline ring is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. nih.gov In this process, a halogenated quinoline, typically a 4-chloroquinoline, is reacted with an appropriate amine. nih.govnih.gov The carbon at the 4-position is attacked by the nucleophilic amine, leading to the displacement of the chloride leaving group. nih.gov

This reaction can be carried out under various conditions. For example, heating a mixture of a 7-substituted-4-chloro-quinoline with an amine like butylamine or N,N-dimethylethane-1,2-diamine at elevated temperatures (120–130 °C) has been shown to be effective. nih.gov The reactivity of the 4-position towards nucleophilic substitution is generally higher than that of the 2-position in dihalogenated quinolines. quimicaorganica.org This selectivity allows for the preferential introduction of the amino group at the desired C4 position. cdnsciencepub.com

Classical and Established Synthetic Routes to Quinoline Scaffolds

Beyond the use of pre-halogenated quinolines, classical cyclization reactions provide fundamental methods for constructing the quinoline ring system itself, which can then be further modified.

Gould–Jacob Cyclization in 4-Aminoquinoline Synthesis

The Gould-Jacobs reaction is a well-established method for synthesizing quinolines, particularly 4-hydroxyquinoline derivatives which can be converted to 4-aminoquinolines. wikipedia.org The reaction typically begins with the condensation of an aniline with an alkoxymethylenemalonic ester or a similar derivative to form an anilidomethylenemalonic ester. wikipedia.org This intermediate then undergoes a thermal cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent saponification and decarboxylation steps produce the 4-hydroxyquinoline. wikipedia.org

This method is particularly effective for anilines that possess electron-donating groups at the meta-position. wikipedia.org The resulting 4-hydroxyquinolines can then be converted to 4-chloroquinolines and subsequently to 4-aminoquinolines via nucleophilic substitution as described previously. ucsf.edu

Friedländer Condensation for Quinoline Ring Construction

The Friedländer synthesis is another cornerstone method for constructing the quinoline ring system. jk-sci.com It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as another aldehyde or ketone. jk-sci.comresearchgate.netorganic-chemistry.org This reaction can be catalyzed by either acids or bases and often requires heating. jk-sci.comresearchgate.net

The versatility of the Friedländer synthesis lies in the wide variety of starting materials that can be employed, leading to a broad range of substituted quinolines. jk-sci.comresearchgate.net The reaction proceeds through a condensation followed by an intramolecular cyclodehydration to form the quinoline ring. researchgate.net While direct synthesis of 4-aminoquinolines via the Friedländer reaction is less common, the method is crucial for creating substituted quinoline backbones that can be further functionalized to introduce the desired amino group at the 4-position.

Data Tables

Table 1: Synthesis of 4-Aminoquinoline Derivatives via Nucleophilic Substitution

| Starting Material | Reagent | Product | Reference |

| 7-Substituted-4-chloro-quinoline | Butyl amine | Butyl-(7-substituted-quinolin-4-yl)-amine | nih.gov |

| 7-Substituted-4-chloro-quinoline | N,N-Dimethyl-ethane-1,2-diamine | N'-(7-Substituted-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | nih.gov |

| 4,7-Dichloroquinoline | 2-Aminoethanol | 2-((7-Chloroquinolin-4-yl)amino)ethanol | cdnsciencepub.com |

Table 2: Classical Quinoline Synthesis Methods

| Reaction Name | Starting Materials | Key Intermediate/Product | Reference |

| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | 4-Hydroxy-3-ethoxycarbonylquinoline | wikipedia.orgmdpi.com |

| Friedländer Condensation | o-Aminoaryl aldehyde/ketone, Aldehyde/ketone with α-methylene group | Substituted Quinoline | jk-sci.comresearchgate.netorganic-chemistry.org |

Skraup Synthesis and Doebner–von Miller Protocol Adaptations

The Skraup synthesis and the related Doebner-von Miller reaction are foundational methods for the formation of the quinoline ring system. While these reactions traditionally involve the reaction of anilines with α,β-unsaturated carbonyl compounds (or precursors that generate them in situ) under strongly acidic and oxidizing conditions, their adaptation is crucial for producing specifically substituted quinolines like this compound.

The Skraup synthesis, for instance, can be employed to create the methylquinoline core. A relevant example is the synthesis of a mixture of 7-methylquinoline and 5-methylquinoline from the reaction of m-toluidine and glycerol. brieflands.com For the target compound, this compound, a plausible precursor aniline would be 3-chloro-2-methylaniline. The reaction with glycerol, typically in the presence of sulfuric acid and an oxidizing agent, would lead to the formation of the 7-chloro-8-methylquinoline skeleton. Subsequent nitration, often selectively at the 8-position for a 7-methylquinoline, followed by reduction, can yield an amino group. brieflands.com However, the direct introduction of the C4-amino group is not a feature of the classic Skraup reaction.

The Doebner-von Miller reaction offers a more versatile approach for producing a wider range of substituted quinolines. sci-hub.se This reaction utilizes an aniline, an α,β-unsaturated aldehyde or ketone, and often a Lewis acid catalyst like zinc chloride (ZnCl₂). sci-hub.seresearchgate.net The reaction can be vigorous and may require careful temperature control to prevent the formation of polymeric byproducts. researchgate.net A key challenge in applying these methods to the synthesis of this compound is the strategic introduction of the C4-amino group. Typically, these classic syntheses are used to construct the bicyclic core, which is then functionalized in subsequent steps. For example, the 7-chloro-8-methylquinoline core could be synthesized and then subjected to chlorination at the 4-position, followed by nucleophilic substitution with an amine.

Conrad–Limpach Cyclization in Quinoline Core Formation

The Conrad-Limpach synthesis is a powerful method for producing 4-hydroxyquinolines, which are key intermediates in the synthesis of 4-aminoquinolines. wikipedia.orgnih.gov The reaction involves the condensation of an aniline with a β-ketoester. wikipedia.org

The general mechanism proceeds in two main stages:

Initial Condensation : An aniline reacts with a β-ketoester to form a Schiff base or the corresponding enamine.

Thermal Cyclization : The intermediate is heated to high temperatures (often around 250 °C) to induce ring closure and form the 4-hydroxyquinoline. wikipedia.org The choice of a high-boiling inert solvent, such as mineral oil or 1,2,4-trichlorobenzene, can significantly improve the yield of the cyclization step. wikipedia.orgnih.gov

For the synthesis of this compound, the Conrad-Limpach reaction would be adapted as follows:

Starting Materials : 3-chloro-2-methylaniline would be condensed with a suitable β-ketoester, such as ethyl acetoacetate.

Intermediate : This reaction would form an enamine intermediate.

Cyclization : Thermal cyclization of the enamine yields 7-chloro-8-methyl-4-hydroxyquinoline.

Conversion to the Target Compound : The resulting 4-hydroxyquinoline is a versatile precursor. The hydroxyl group can be converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). This produces 4,7-dichloro-8-methylquinoline. The chlorine atom at the C4 position is then susceptible to nucleophilic aromatic substitution (SNAr) by ammonia or another amine, yielding the final product, this compound. The synthesis of 4-chloro-8-methylquinolin-2(1H)-one and its subsequent conversion to 4-amino derivatives illustrates the feasibility of nucleophilic substitution at the 4-position. mdpi.com

This multi-step pathway, beginning with the Conrad-Limpach cyclization, provides a reliable route to the target compound and its analogs.

Advanced and Green Chemistry Approaches in Quinoline Synthesis

In recent years, synthetic methodologies have shifted towards more efficient, environmentally friendly, and safer processes. These advanced techniques offer significant advantages over traditional methods, including reduced reaction times, lower energy consumption, and higher yields.

Microwave-Assisted Synthesis of 4-Aminoquinoline Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically accelerating reaction rates. frontiersin.org For the synthesis of 4-aminoquinolines, microwave-assisted SNAr reactions are particularly effective. researchgate.net This method is especially useful for the final step in the synthesis of this compound, where a 4-chloroquinoline precursor is reacted with an amine.

Researchers have successfully synthesized a variety of 4-aminoquinoline derivatives by reacting 4,7-dichloroquinoline with different primary and secondary amines, anilines, and amine-N-heteroarenes under microwave irradiation. researchgate.netnih.gov These reactions are typically completed in very short times (20-30 minutes) and result in high yields (80-95%). researchgate.netnih.gov The choice of solvent is crucial, with dimethyl sulfoxide (DMSO) often proving superior to ethanol or acetonitrile. nih.gov The use of microwave heating has been shown to shorten reaction times for the synthesis of 4-aminoquinazoline derivatives from 12 hours to just 20 minutes. mdpi.com

| Reaction | Conditions (Conventional) | Yield (Conventional) | Conditions (Microwave) | Yield (Microwave) | Reference |

|---|---|---|---|---|---|

| 4-chloroquinazoline + aniline | Reflux, 2-propanol, 12 h | 37.3% | 80°C, 2-propanol, 20 min | 96.5% | mdpi.com |

| 4,7-dichloroquinoline + various amines | N/A | N/A | 140-180°C, DMSO, 20-30 min | 80-95% | researchgate.netnih.gov |

Metal-Free Catalysis and Green Protocols in Quinoline Synthesis

The development of metal-free catalytic systems is a cornerstone of green chemistry, aiming to avoid the use of toxic and expensive transition metals. nih.govrsc.org Several metal-free strategies for quinoline synthesis have been reported, offering environmentally benign alternatives to classical methods. mdpi.com

One notable approach involves the use of iodine as a catalyst. Molecular iodine can catalyze the Povarov reaction, a three-component reaction of an aniline, an aldehyde, and an alkyne, to form substituted quinolines. mdpi.com Another strategy employs Brønsted acid functionalized graphitic carbon nitride (g-C₃N₄) as a highly efficient, reusable, metal-free heterogeneous catalyst for the Friedländer synthesis of quinolines under solvent-free conditions. nih.govresearchgate.net This catalyst demonstrates high surface acidity, leading to excellent conversion rates and yields. nih.govresearchgate.net These metal-free protocols represent a significant advancement, providing cleaner and more sustainable routes to the quinoline scaffold. nih.gov

Ultrasound Irradiation in Quinoline Derivative Synthesis

The use of ultrasound irradiation in chemical synthesis, known as sonochemistry, provides another green alternative to conventional heating. The physical phenomenon of acoustic cavitation enhances mass transfer and homogenizes the reaction mixture, often leading to improved yields and dramatically shorter reaction times. nih.gov

Structural Modification and Derivatization Strategies for 4 Amino 7 Chloro 8 Methylquinoline Analogs

Elaboration of the 4-Amino Group

The 4-amino group is a critical site for modification, offering a versatile handle to attach various side chains and heterocyclic systems. These changes can dramatically influence the compound's biological efficacy.

The nature of the side chain attached to the 4-amino position is a key determinant of biological activity. Structure-activity relationship (SAR) studies have shown that the length, branching, and terminal functional groups of the alkylamino side chain are crucial. nih.gov For instance, in the broader class of 4-aminoquinolines, a basic amino side chain is considered essential for antiplasmodial activity. nih.gov The presence of an aminoalkyl group attached to the 4-amino-7-chloroquinoline core is vital for potent activity. nih.gov

Modifications to the side chain's basic nitrogen are particularly important for overcoming drug resistance in certain pathogens. nih.gov Research has demonstrated that a range of chemical substitutions at this position is tolerated, allowing for the fine-tuning of activity against resistant strains. nih.gov For example, the incorporation of an N-methylpiperazine moiety at the terminus of the side chain has been shown to yield excellent in vitro activity against resistant malaria strains. nih.gov The length of the spacer between the two nitrogen atoms in the side chain is also a critical factor, with a chain of two to five carbons often being optimal. pharmacy180.com

Interactive Table: Impact of Side Chain Variations on Activity

| Side Chain Variation | Observed Impact on Activity |

|---|---|

| Basic aminoalkyl group | Essential for strong antiplasmodial activity. nih.gov |

| Terminal N-methylpiperazine | Excellent in vitro activity against resistant malaria strains. nih.gov |

| Hydroxyl group on an ethyl group of the tertiary amine | Reduced toxicity. pharmacy180.com |

A powerful strategy to develop new therapeutic agents is molecular hybridization, which involves combining the 4-aminoquinoline (B48711) scaffold with other biologically active heterocyclic moieties. nih.gov This approach aims to create hybrid molecules with enhanced potency, selectivity, or the ability to overcome drug resistance. juniperpublishers.com

Benzimidazole (B57391) Hybrids: Novel hybrid compounds have been synthesized by linking the 7-chloro-4-aminoquinoline core with benzimidazole structures through various linkers. nih.govresearchgate.net The nature of the linker and the substituents on the benzimidazole ring significantly influence the antiproliferative activity of these hybrids. nih.gov For example, certain 7-chloro-4-aminoquinoline-benzimidazole hybrids have demonstrated potent cytotoxic activity against leukemia and lymphoma cell lines. researchgate.net

Triazole Hybrids: The 1,2,3-triazole ring is another valuable heterocyclic partner for hybridization with quinolines. juniperpublishers.com This is due to its favorable properties, such as its ability to form hydrogen bonds, its rigidity, and its stability under biological conditions. juniperpublishers.com The synthesis of 1,2,3-triazole-tethered 7-chloroquinoline hybrids has been explored, creating conjugated molecules with potential biological applications. juniperpublishers.com For instance, hybrids of 7-chloroquinoline and isatin linked by a 1,2,3-triazole have shown promising activity against chloroquine-resistant strains of P. falciparum. juniperpublishers.com

Substituent Effects at the Quinoline (B57606) Ring Positions

Modifying the substituents directly attached to the quinoline ring is another key strategy to alter the compound's properties and biological activity. The electronic and steric effects of these groups play a significant role.

The 7-chloro group is a hallmark of many active 4-aminoquinoline compounds and is considered a critical feature for activity. nih.gov It is believed to be required for the inhibition of β-hematin formation, a key process in the malaria parasite. nih.gov Electron-withdrawing groups at this position, such as chlorine or trifluoromethyl, are generally favored. nih.govresearchgate.net

Despite its importance, some research has explored replacing the 7-chloro group with other functionalities. For example, 4-aminoquinolines with a phenylether substituent at the 7-position have exhibited potent antimalarial activity. nih.gov Metal-assisted coupling reactions have been employed to generate diarylether, biaryl, and alkylaryl analogs at the 7-position. nih.gov In some cases, hydrodehalogenation can be used to replace the chlorine with hydrogen. nih.gov

The 8-methyl group on the quinoline ring also influences the compound's activity. While the 7-chloro-8-methylquinoline scaffold is a subject of interest, the effect of modifying or removing the 8-methyl group has been considered in the broader context of 4-aminoquinoline SAR. In some related series, the introduction of an additional methyl group at the 8-position has been reported to abolish activity, highlighting the sensitivity of this position to substitution. pharmacy180.com However, specific studies on 4-chloro-8-methylquinolin-2(1H)-one have shown that this scaffold can undergo various nucleophilic substitution reactions, indicating its utility as a synthetic intermediate. mdpi.comresearchgate.net Further research into analogs has included the synthesis of 2- and 8-substituted 4-amino-7-chloroquinolines. scholaris.caresearchgate.net

The introduction of substituents at other positions on the quinoline ring, such as the 2-position, has also been investigated to explore new SAR. The synthesis of 2- and 8-substituted 4-amino-7-chloroquinolines has been reported, with various functional groups tolerated. scholaris.caresearchgate.net For example, electron-donating amino and dimethylamino substituents at these positions were found to be compatible with subsequent coupling reactions. scholaris.caresearchgate.net This opens up possibilities for creating novel analogs with diverse substitution patterns on the quinoline core.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Amino 7 Chloro 8 Methylquinoline Derivatives

Correlation of Structural Features with Preclinical Biological Activities

The 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore, with the 7-chloro substitution being a key feature for many of its biological activities. The addition of a methyl group at the 8-position, creating 4-Amino-7-chloro-8-methylquinoline, introduces another layer of complexity to its SAR profile.

Derivatives of 4-amino-7-chloroquinoline have demonstrated a wide range of preclinical biological activities, including antimalarial, anticancer, and potential neuroprotective effects. researchgate.netnih.govmdpi.com The core structure, consisting of the quinoline (B57606) ring, the amino group at the 4-position, and the chlorine at the 7-position, is considered critical for these activities. nih.gov For instance, in the context of malaria, the 4-aminoquinoline scaffold is known to interfere with heme detoxification in the parasite's food vacuole. mdpi.com

The introduction of substituents on the quinoline ring can significantly modulate these activities. While the 7-chloro group is often considered optimal for antimalarial potency, the effect of an additional methyl group at the 8-position is a subject of specific interest. pharmacy180.com Some studies on related 4-substituted quinolines have suggested that an additional methyl group at the 8-position can abolish antimalarial activity, highlighting the sensitive nature of substitution on the quinoline core. pharmacy180.com

In the realm of oncology, derivatives of 7-chloro-4-aminoquinoline have been investigated for their cytotoxic effects against various cancer cell lines. nih.gov The biological activity in this context is also influenced by the nature and position of substituents on the quinoline ring. For example, hybrid molecules incorporating the 7-chloro-4-aminoquinoline structure with other pharmacophores, such as benzimidazoles, have been synthesized and evaluated for their antiproliferative properties. scholaris.ca

Furthermore, the 4-amino-7-chloroquinoline scaffold has been identified as a potential agonist for the orphan nuclear receptor Nurr1 (NR4A2), which is a promising target for neuroprotective therapies in Parkinson's disease. nih.gov This suggests that derivatives of this compound could also be explored for their activity in neurodegenerative disease models.

A summary of preclinical biological activities for some 4-aminoquinoline derivatives is presented in the table below.

| Compound Type | Biological Activity | Key Structural Features |

| 7-chloro-4-aminoquinoline derivatives | Antimalarial | 7-chloro group, 4-amino side chain |

| 7-chloro-4-aminoquinoline-benzimidazole hybrids | Anticancer | Hybrid structure |

| 4-amino-7-chloroquinoline scaffold | Neuroprotection (Nurr1 agonist) | Core scaffold |

Positional Isomerism and Substituent Effects on Efficacy

The position of substituents on the quinoline ring of 4-aminoquinoline derivatives has a profound impact on their biological efficacy. The specific placement of the chloro and methyl groups in this compound is a key determinant of its interaction with biological targets.

Studies on various 7-substituted 4-aminoquinolines have demonstrated that the 7-chloro group is often superior to other substituents for certain biological activities. For example, in studies of cytotoxic effects on breast cancer cell lines, 7-chloro substituted N,N-dimethyl alkyl aminoquinoline derivatives showed significantly higher potency compared to their counterparts with 7-fluoro, 7-trifluoromethyl, or 7-methoxy groups. nih.gov This highlights the importance of the electronic and steric properties of the substituent at the 7-position.

The position of the methyl group is also a critical factor. While there is limited specific data on the 8-methyl isomer, research on other substituted quinolines provides valuable insights. For instance, a study on ring-substituted 4-aminoquinolines indicated that while modifications at various positions of the quinoline ring can lead to active antimalarials, the specific substitution pattern is crucial for activity against drug-resistant strains. ucsf.edu A separate study explicitly states that an additional methyl group at the 8-position of a 4-substituted quinoline can abolish its antimalarial activity, suggesting that this positional isomer may be less effective, at least in this context. pharmacy180.com

| 7-Position Substituent | Cytotoxicity (GI₅₀ in µM) |

| Chloro | 8.73 |

| Fluoro | 11.47 |

| Trifluoromethyl | 12.85 |

| Methoxy | 14.09 |

These findings underscore the principle that even minor changes in the position of a substituent can lead to significant differences in biological efficacy, a key consideration in the rational design of new therapeutic agents based on the this compound scaffold.

Chirality and Stereochemical Influences on Biological Activity

Chirality can play a significant role in the biological activity of 4-aminoquinoline derivatives. While this compound itself is not chiral, the introduction of chiral centers, typically in the 4-amino side chain, can lead to stereoisomers with distinct pharmacological profiles.

Research into chirally defined 7-chloro-4-aminoquinoline derivatives has shown that the stereochemistry of the side chain can significantly influence antimalarial activity. nih.gov For example, the development of chiral chloroquine (B1663885) analogs using amino acids to create stereospecific side chains has been a strategy to overcome drug resistance. In these studies, it was observed that the configuration of hydrophobic substitutions at the chiral center of the side chain could impact the efficacy against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum. nih.gov

One study reported on a novel (S)-enantiomer of a 4-aminoquinoline derivative that exhibited curative activity against chloroquine-resistant malaria parasites. nih.gov This highlights that a specific stereoisomer can have a more favorable interaction with its biological target, leading to enhanced potency. The D-isomer of chloroquine has also been reported to be less toxic than its L-isomer, indicating that stereochemistry can also influence the safety profile of these compounds. pharmacy180.com

While the core of this compound is achiral, any modification that introduces a stereocenter, most commonly in the side chain attached to the 4-amino group, would necessitate the evaluation of the individual enantiomers or diastereomers to fully understand their structure-activity relationships. A pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, which is not chiral, has been investigated as a novel antimalarial candidate, suggesting that potent activity can also be achieved in achiral derivatives. mdpi.comnih.gov

Electronic and Steric Effects of Substituents on Receptor Binding Affinity

The electronic and steric properties of substituents on the this compound scaffold are fundamental to its receptor binding affinity and, consequently, its biological activity. The interplay of these effects determines how the molecule orients itself and interacts with the binding site of a target protein.

The 7-chloro substituent, being an electron-withdrawing group, significantly influences the electron distribution of the quinoline ring system. This can affect the pKa of the quinoline nitrogen atoms and the 4-amino side chain, which in turn impacts the compound's accumulation in acidic compartments like the parasite's food vacuole, a key aspect of its antimalarial mechanism. researchgate.net The electronic nature of the substituent at the 7-position has been shown to correlate with the ability of the compound to inhibit β-hematin formation, a critical step in heme detoxification by the malaria parasite. researchgate.net

The 8-methyl group, being an electron-donating group, will also alter the electronic landscape of the quinoline ring, although its specific impact on the binding affinity to various receptors is not extensively documented. However, some research suggests that methyl substitution can be unfavorable for anticancer activity in certain 4-aminoquinoline analogs. nih.gov

Steric effects, which relate to the size and shape of the substituents, are also crucial. The presence of the 8-methyl group introduces steric bulk in the vicinity of the 7-chloro group and the per-position to the quinoline nitrogen. This can influence the planarity of the quinoline system and its ability to intercalate into DNA or fit into the active site of an enzyme. General models of ligand-receptor binding highlight that steric hindrance can significantly affect the accessibility of binding sites. researchgate.net

Molecular docking studies on various 4-aminoquinoline derivatives have provided insights into their binding modes with different receptors. For instance, derivatives have been docked into the active sites of enzymes like c-Src tyrosine kinase and Plasmodium falciparum dihydrofolate reductase (PfDHFR). nih.govucsf.edu These computational studies help to visualize the interactions, such as hydrogen bonding and π-stacking, that are governed by the electronic and steric characteristics of the ligands. nih.gov

Preclinical Biological Activities and Therapeutic Potential of 4 Amino 7 Chloro 8 Methylquinoline Analogs

Antiplasmodial Activity in Drug-Resistant Strains

The emergence and spread of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, have compromised the efficacy of widely used antimalarials like chloroquine (B1663885) (CQ). nih.govnih.gov This has spurred the development of new agents capable of overcoming resistance mechanisms. Analogs of 4-amino-7-chloro-8-methylquinoline have shown considerable promise in this area.

Novel 4-aminoquinoline (B48711) derivatives, specifically TDR 58845 and TDR 58846, have demonstrated potent activity against both CQ-susceptible and CQ-resistant strains of P. falciparum in vitro, with 50% inhibitory concentrations (IC₅₀) ranging from 5.52 to 89.8 nM. nih.gov These compounds were also effective against multidrug-resistant parasites recently isolated from regions in Thailand and Cambodia. nih.gov Furthermore, these analogs showed activity against both early and late-stage gametocytes of P. falciparum and were able to cure mice infected with Plasmodium berghei. nih.gov

Another study highlighted a series of side-chain modified 4-aminoquinolines, which exhibited excellent in vitro activity against resistant strains, particularly those with a terminal N-methylpiperazine group in the side chain. researchgate.net Research has also indicated that incorporating an intramolecular hydrogen bond into the side chain of 4-aminoquinolines can enhance their activity against drug-resistant P. falciparum strains. researchgate.net The structural modifications on the 4-aminoquinoline core, such as the introduction of bulky, basic, and lipophilic bicyclic rings, have been shown to overcome resistance mechanisms by preventing metabolic dealkylation. mdpi.com

| Compound/Analog | Organism | Activity | Reference |

|---|---|---|---|

| TDR 58845 | Plasmodium falciparum (CQ-resistant) | IC₅₀: 5.52 - 89.8 nM | nih.gov |

| TDR 58846 | Plasmodium falciparum (CQ-resistant) | IC₅₀: 5.52 - 89.8 nM | nih.gov |

| Side-chain modified 4-aminoquinolines with terminal N-methylpiperazine | Plasmodium falciparum (resistant strains) | Excellent in vitro activity | researchgate.net |

Antiproliferative and Anticancer Mechanisms in In Vitro Models

The quinoline (B57606) nucleus is recognized as a "privileged structure" in drug design due to its presence in various bioactive compounds with anticancer properties. nih.gov Analogs of this compound have been synthesized and evaluated for their potential as anticancer agents, demonstrating significant activity in various cancer cell lines.

Hybrid molecules combining the 7-chloro-4-aminoquinoline nucleus with a 2-pyrazoline (B94618) moiety have shown noteworthy cytostatic activity against a panel of 58 human cancer cell lines. nih.gov Several of these hybrid compounds exhibited GI₅₀ (50% growth inhibition) values ranging from 0.05 to 0.95 µM. nih.gov

Another approach involved the design of 4-aminoquinoline derived sulfonyl analogs. nih.gov One compound in this series, 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline (VR23), was found to be effective against a wide range of cancers and showed preferential killing of cancer cells over non-cancer cells. nih.gov Its mechanism of action involves inducing the formation of multiple centrosomes in cancer cells, leading to cell cycle arrest and apoptosis. nih.gov This compound also caused an increase in lysosomal volume specifically in cancer cells. nih.gov

Furthermore, 7-chloroquinolinehydrazones have been identified as potent cytotoxic agents against a broad spectrum of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer, with some compounds showing submicromolar GI₅₀ values. nih.gov The antiproliferative activity of these compounds is often attributed to their ability to inhibit enzymes crucial for cell proliferation, such as the proteasome. rsc.org For instance, certain amino- and chloro-8-hydroxyquinolines have been shown to inhibit the chymotrypsin-like activity of the proteasome and induce apoptosis in human ovarian and lung cancer cells. rsc.org

| Compound/Analog Class | Cancer Cell Lines | Activity | Mechanism of Action | Reference |

|---|---|---|---|---|

| 7-chloro-4-aminoquinoline-2-pyrazoline hybrids | 58 human cancer cell lines | GI₅₀: 0.05 - 0.95 µM | Cytostatic | nih.gov |

| 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline (VR23) | Breast cancer cell lines (MDA-MB231, MDA-MB468, MCF7) | Preferential killing of cancer cells | Induces multiple centrosomes, cell cycle arrest, apoptosis, increases lysosomal volume | nih.gov |

| 7-Chloroquinolinehydrazones | Leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, breast cancer | Submicromolar GI₅₀ values | Cytotoxic | nih.gov |

| Amino- and chloro-8-hydroxyquinolines | Human ovarian (A2780) and lung (A549) cancer cells | Growth inhibition and apoptosis | Proteasome inhibition | rsc.org |

Antibacterial Efficacy and MRSA Inhibition

The quinoline scaffold is a well-established pharmacophore in the development of antibacterial agents. nih.gov Analogs of this compound have demonstrated promising activity against various bacterial strains, including the notoriously difficult-to-treat methicillin-resistant Staphylococcus aureus (MRSA).

Research into quinoline derivatives has shown that modifications at various positions of the quinoline ring can significantly influence their antibacterial potency. For instance, the introduction of a benzimidazole (B57391) moiety at the C-7 position of quinolones has led to potent anti-MRSA agents with Minimum Inhibitory Concentration (MIC) values as low as 0.125 µg/mL. nih.gov These compounds are believed to act by intercalating with DNA and inhibiting its replication. nih.gov

Hybrid molecules incorporating a piperazinyl-quinoline framework have also emerged as a promising class of antibacterial agents. nih.gov Certain derivatives have shown potent and selective activity against S. aureus, affecting cell membrane integrity. nih.gov In silico studies suggest that these compounds may exert their effect by interacting with key bacterial enzymes like tyrosyl-tRNA synthetase, pyruvate (B1213749) kinase, and DNA gyrase B. nih.gov

| Compound/Analog Class | Bacterial Strain | Activity (MIC) | Proposed Mechanism of Action | Reference |

|---|---|---|---|---|

| Quinolone with C-7 benzimidazole | MRSA | 0.125 µg/mL | DNA intercalation and replication inhibition | nih.gov |

| Piperazinyl-quinoline hybrids | Staphylococcus aureus | Potent and selective | Affects cell membrane integrity; interacts with key bacterial enzymes | nih.gov |

Antifungal Properties

The versatility of the 4-amino-7-chloroquinoline structure extends to antifungal applications. nih.gov Hybrid molecules that merge the 7-chloro-4-aminoquinoline nucleus with a 2-pyrazoline fragment have been synthesized and evaluated for their antifungal activity against pathogenic fungi such as Candida albicans and Cryptococcus neoformans. nih.gov

Furthermore, other quinoline derivatives have shown a broad spectrum of antifungal activity. For example, fluorinated quinoline analogs have demonstrated good activity against various plant pathogenic fungi, including Sclerotinia sclerotiorum and Rhizoctonia solani. nih.gov The mechanism of antifungal action for some quinoline derivatives, like 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), is thought to involve damage to the fungal cell wall, ultimately leading to cell death. mdpi.com

| Compound/Analog Class | Fungal Species | Activity | Reference |

|---|---|---|---|

| 7-chloro-4-aminoquinoline-2-pyrazoline hybrids | Candida albicans, Cryptococcus neoformans | Evaluated for antifungal activity | nih.gov |

| Fluorinated quinoline analogs | Sclerotinia sclerotiorum, Rhizoctonia solani | Good antifungal activity (>80% inhibition for some compounds) | nih.gov |

| 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Phaeomoniella chlamydospora, Phaeoacremonium aleophilum | Effective in inhibiting growth | mdpi.com |

Neuroprotective Effects in Animal Models (e.g., Parkinson's Disease)

Recent studies have unveiled a novel and exciting therapeutic potential for 4-amino-7-chloroquinoline analogs in the realm of neurodegenerative diseases, particularly Parkinson's disease (PD). nih.gov PD is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta. nih.gov

Research has identified the nuclear receptor NR4A2 as a promising drug target for PD. nih.gov Intriguingly, antimalarial drugs containing the 4-amino-7-chloroquinoline scaffold, such as amodiaquine (B18356) and chloroquine, have been found to act as synthetic agonists of NR4A2. nih.gov These compounds have been shown to enhance the expression of genes characteristic of midbrain dopaminergic neurons and exhibit neuroprotective effects against neurotoxins in cell cultures. nih.gov In animal models of PD induced by toxins like MPTP, these analogs have been observed to alleviate behavioral deficits. nih.govnih.gov The neuroprotective mechanism is thought to involve the activation of cell survival pathways, inhibition of apoptosis, and regulation of autophagy. nih.gov These findings strongly suggest that the 4-amino-7-chloroquinoline structure is a critical pharmacophore for the development of novel neuroprotective therapies for PD. nih.gov

Anti-Mycobacterial Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov The quinoline nucleus is a key feature in some anti-TB drugs, and analogs of this compound have been investigated for their potential to combat this resilient pathogen.

Several series of 7-chloro-4-aminoquinoline derivatives have been synthesized and evaluated for their in vitro activity against M. tuberculosis. semanticscholar.orgdntb.gov.uaresearchgate.net Some of these compounds have demonstrated moderate to promising activity, with MIC values comparable to standard anti-TB drugs. semanticscholar.org The development of these compounds represents a continuing effort to discover new anti-TB agents with novel mechanisms of action to address the challenge of drug resistance. nih.govresearchgate.net

| Compound/Analog Series | Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 7-chloro-4-aminoquinoline derivatives (Series D) | Mycobacterium tuberculosis | Moderate activity (e.g., D05, D06 with MIC = 7.3 µM) | semanticscholar.org |

| 7-chloroquinoline derivatives | Mycobacterium spp. | Moderate activity (MIC values of 16 μg/mL for most active compounds) | researchgate.net |

Other Noteworthy Preclinical Pharmacological Activities (e.g., Antidepressant, Antileishmanial, Anti-inflammatory)

The pharmacological versatility of 4-amino-7-chloroquinoline analogs extends beyond the activities detailed above. The inherent reactivity and structural features of the quinoline ring have allowed for the development of derivatives with a range of other potential therapeutic applications.

Antileishmanial Activity: 7-chloro-4-quinolinylhydrazone derivatives have been investigated for their activity against Leishmania amazonensis. nih.gov Some of these compounds were active against both the promastigote and intracellular amastigote forms of the parasite. nih.gov Preliminary studies suggest that their mechanism of action may involve inducing mitochondrial dysfunction in the parasite. nih.gov

Anti-inflammatory and Antidepressant Potential: The 2-pyrazoline moiety, when incorporated into hybrid molecules with the 7-chloro-4-aminoquinoline nucleus, is known to be associated with a variety of pharmacological effects, including anti-inflammatory and antidepressant activities. nih.gov While specific studies on this compound analogs for these indications are less common, the known properties of the constituent pharmacophores suggest a potential for such activities.

Other Activities: The broad bioactivity of the quinoline core suggests that further exploration of this compound analogs could uncover additional pharmacological properties, such as antiviral or antioxidant effects. nih.gov

Mechanistic Insights into the Action of 4 Amino 7 Chloro 8 Methylquinoline and Its Derivatives

Interaction with Key Molecular Targets

The therapeutic effects of 4-Amino-7-chloro-8-methylquinoline and its derivatives are rooted in their ability to interact with and modulate the function of several key molecular targets essential for cellular processes and pathogen survival.

NR4A2 (Nuclear Receptor Subfamily 4 Group A Member 2)

Derivatives of 4-amino-7-chloroquinoline have been identified as synthetic agonists of NR4A2, a crucial nuclear receptor involved in the development and maintenance of midbrain dopamine (B1211576) neurons. nih.gov These compounds can directly interact with the ligand-binding domain of NR4A2, activating its transcriptional functions. nih.gov This activation is significant as NR4A2 plays a dual role: it promotes the expression of genes vital for dopamine neuron function and suppresses neurotoxic pro-inflammatory genes in glial cells. nih.gov The interaction of 4-amino-7-chloroquinoline derivatives with NR4A2 highlights their potential for the development of neuroprotective therapeutics. nih.gov

DNA Gyrase and Type IV Topoisomerase

The quinoline (B57606) core is a well-established pharmacophore that targets bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, repair, and recombination. While direct studies on this compound are limited, the mechanism of related quinoline derivatives involves the stabilization of the enzyme-DNA cleavage complex. This action leads to the inhibition of DNA synthesis and ultimately results in bacterial cell death. The presence of the 4-amino and 7-chloro substitutions on the quinoline ring is often crucial for this activity.

PBP2a (Penicillin-Binding Protein 2a)

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat due to its resistance to beta-lactam antibiotics, a resistance mediated by the expression of PBP2a. Recent studies have explored 4-aminoquinoline (B48711) derivatives as potential inhibitors of MRSA. Docking studies have shown that 4-aminoquinoline derivatives can bind to the active site of PBP2a. mdpi.com For instance, a derivative, 7-chlorophenylquinolinamine, was observed to interact with key amino acid residues such as GLN521, ALA601, and ILE614 through hydrogen bonding and hydrophobic interactions. mdpi.com These interactions suggest a mechanism by which these compounds could inhibit the transpeptidase activity of PBP2a, thereby disrupting bacterial cell wall synthesis. mdpi.com

Tyrosine-Protein Kinase c-Src

The proto-oncogene c-Src, a non-receptor tyrosine kinase, is often dysregulated in various cancers and plays a role in cell proliferation, survival, and metastasis. Certain 4-aminoquinoline-benzimidazole hybrids have been investigated for their anticancer properties, with molecular docking studies indicating a potential interaction with the ATP-binding site of the c-Src kinase. mdpi.com For example, a novel hybrid compound demonstrated favorable binding energy and formed hydrogen bonds with key residues like Glu310 and Asp404 in the active site of c-Src. mdpi.com This suggests that the 4-amino-7-chloroquinoline scaffold can serve as a basis for designing inhibitors of this important oncogenic kinase.

Modulation of Cellular Pathways

Beyond direct interactions with molecular targets, this compound and its derivatives can exert their effects by modulating complex cellular pathways, leading to outcomes such as cell death or the inhibition of proliferation.

Autophagy

The 4-amino-7-chloroquinoline scaffold, notably found in chloroquine (B1663885), is well-known for its ability to modulate autophagy, a cellular process responsible for the degradation and recycling of cellular components. nih.gov These compounds are known to accumulate in the acidic lysosomes, leading to an increase in lysosomal pH and the inhibition of lysosomal enzymes. This disruption of lysosomal function blocks the final step of the autophagic pathway, leading to the accumulation of autophagosomes. This modulation of autophagy is being explored as a potential strategy in cancer therapy to enhance the efficacy of other anticancer drugs. nih.gov

Cell Cycle Perturbation

Derivatives of 4-aminoquinoline have been shown to induce cell cycle arrest in cancer cells. mdpi.com For instance, certain 7-chloro-4-aminoquinoline-benzimidazole hybrids have been found to effectively suppress the progression of the cell cycle in leukemia and lymphoma cells. mdpi.com This perturbation of the cell cycle is a key mechanism contributing to their antiproliferative activity.

Mitochondrial Membrane Potential Disruption

The integrity of the mitochondrial membrane potential is crucial for cellular energy production and survival. Some 7-chloro-4-aminoquinoline derivatives, particularly certain benzimidazole (B57391) hybrids, have been shown to induce a disruption of the mitochondrial membrane potential in cancer cells. mdpi.com This loss of membrane potential can trigger the intrinsic apoptotic pathway, leading to programmed cell death.

Proposed Mechanisms of Resistance Overcoming in Pathogens

A significant area of research for 4-aminoquinoline derivatives is their potential to overcome drug resistance in pathogens like the malaria parasite, Plasmodium falciparum. The value of chloroquine, a prominent 4-aminoquinoline, has been diminished due to widespread resistance.

Computational Chemistry and in Silico Approaches in 4 Amino 7 Chloro 8 Methylquinoline Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between 4-aminoquinoline (B48711) derivatives and their biological targets at a molecular level.

Research has shown that 4-amino-7-chloroquinoline analogs are investigated as potential inhibitors for various biological targets. For instance, in the context of antiviral research, docking studies have been performed against the dengue virus NS2B/NS3 protease. These simulations identified key amino acid residues, such as Lys74, Ile165, Val147, Asn152, Asn167, Trp83, and Leu149, that are in contact with the designed 4-amino-7-chloroquinoline analogs. niscpr.res.inniscpr.res.inresearchgate.netniscair.res.in The interactions primarily involve hydrogen bonding and hydrophobic interactions, which are crucial for the potential anti-dengue activity. niscpr.res.inniscpr.res.inresearchgate.net

In the realm of anticancer research, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been docked into the active site of tyrosine-protein kinase c-Src (PDB: 3G6H). One promising compound demonstrated a binding energy of -119.99 kcal/mol, forming hydrogen bonds with key residues Glu310 and Asp404, alongside other van der Waals interactions. mdpi.com

Furthermore, derivatives of 4-amino-7-chloroquinoline have been identified as inhibitors of the botulinum neurotoxin serotype A light chain (BoNT/A LC). nih.gov The structure-activity relationship (SAR) for 4-aminoquinolines suggests that the 7-chloro and 4-amino groups are critical for their mechanism of action, which often involves π-π interactions and association with biological targets like heme in the case of antimalarial activity. nih.gov

| Biological Target | Interacting Amino Acid Residues | Key Interactions | Potential Application |

|---|---|---|---|

| Dengue Virus NS2B/NS3 Protease | Lys74, Ile165, Val147, Asn152, Asn167, Trp83, Leu149 niscpr.res.inniscpr.res.inresearchgate.net | Hydrogen bonding, Hydrophobic interactions niscpr.res.inniscpr.res.inresearchgate.net | Antiviral (Anti-dengue) |

| Tyrosine-protein kinase c-Src | Glu310, Asp404 mdpi.com | Hydrogen bonds, van der Waals interactions mdpi.com | Anticancer |

| Botulinum Neurotoxin Serotype A Light Chain (BoNT/A LC) | Not specified in provided text | Enzymatic activity inhibition nih.gov | Anti-toxin |

| Plasmodium falciparum Dihydrofolate Reductase (DHFR) | Not specified in provided text | Not specified in provided text | Antimalarial nih.gov |

Quantitative Structure-Activity Relationship (QSAR/HQSAR) Modeling

QSAR and Hologram QSAR (HQSAR) are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of newly designed molecules.

A notable HQSAR study was conducted on a series of 7-chloro-4-aminoquinolines evaluated for their anti-mycobacterial activity against Mycobacterium tuberculosis. nih.govresearchgate.net This study considered the amino-imino tautomerism of the 4-aminoquinoline moiety, developing separate models for each form. The resulting models demonstrated significant statistical robustness. For the amino tautomer (I), the model yielded a leave-one-out cross-validated correlation coefficient (q²) of 0.80 and a squared correlation coefficient (r²) of 0.97. nih.gov The model for the imino tautomer (II) also showed good predictive power with a q² of 0.77 and an r² of 0.98. nih.gov HQSAR is particularly advantageous as it does not require molecular alignment or knowledge of the bioactive conformation. nih.gov

Other QSAR studies on 4-aminoquinoline derivatives for antimalarial activity have employed methods like multiple linear regression (MLR) and artificial neural networks (ANN). nih.gov These models often utilize quantum chemical descriptors calculated using methods like Density Functional Theory (DFT). nih.gov For instance, research on 4-amino-7-chloroquinoline (4,7-ACQ) based compounds has indicated that hydrophobic interactions positively influence their activity against botulinum neurotoxin, while higher polarity contributes to greater antimalarial activity against Plasmodium falciparum strains. nih.gov

| Tautomer Form | q² (LOO cross-validated r²) | r² (non-cross-validated r²) | Standard Error (SE) | Cross-validated Standard Error (SEcv) |

|---|---|---|---|---|

| Amino (I) | 0.80 | 0.97 | 0.12 | 0.32 |

| Imino (II) | 0.77 | 0.98 | 0.10 | 0.35 |

In Silico ADME Prediction for Drug-Likeness and Bioavailability

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the potential drug-likeness and bioavailability of a compound. Several studies on 4-amino-7-chloroquinoline derivatives have incorporated these predictions.

For new 7-chloro-4-aminoquinoline-benzimidazole hybrids, ADME properties were calculated using the SwissADME web tool. mdpi.com One of the lead compounds from this study was predicted to have good solubility and permeability, suggesting favorable oral bioavailability. mdpi.com This compound also fully satisfied Lipinski's rule of five, a widely used guideline to evaluate drug-likeness. mdpi.com

Similarly, ADME predictions for 4-amino-7-chloroquinoline analogs designed as potential dengue virus protease inhibitors were found to be within an acceptable range. niscpr.res.inniscpr.res.inniscair.res.in However, in silico profiling of other derivatives, specifically (7-chloroquinolin-4-ylthio) alkylbenzoates, suggested potential liabilities such as poor water solubility, strong inhibition of major cytochrome P450 (CYP) enzymes, and possible hepatotoxicity, which could explain their marginal in vivo activity despite good in vitro results. semanticscholar.org These predictions highlight the importance of in silico ADME profiling in identifying potential development challenges early on.

| Property | Predicted Outcome |

|---|---|

| Solubility | Good |

| Permeability | Good |

| Lipinski's Rule of Five | Satisfied |

| Oral Bioavailability | Predicted to be good |

Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) Analyses

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently applied to study the geometry, vibrational frequencies, and electronic properties of molecules like 4-amino-7-chloroquinoline derivatives.

DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311G(d,p)), are employed to optimize molecular geometries and analyze structural parameters. rjptonline.org These studies provide insights into bond lengths and angles, which are often in good agreement with experimental data. nih.govdergipark.org.tr

A key component of these analyses is the study of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. A smaller HOMO-LUMO energy gap suggests that a molecule is more reactive and that charge transfer is likely to occur within the molecule.

For quinoline (B57606) derivatives, FMO analysis helps in understanding their chemical behavior. The distribution of HOMO and LUMO provides insights into the reactive sites of the molecules. uantwerpen.be These computational results are used to calculate various global and local quantum-molecular descriptors, including ionization potential, electron affinity, electronegativity, and chemical hardness, which further characterize the molecule's electronic properties and reactivity. arabjchem.org

Challenges and Future Directions in the Development of 4 Amino 7 Chloro 8 Methylquinoline Based Therapeutics

Design Strategies for Enhanced Potency and Selectivity

A primary challenge in the development of 4-amino-7-chloro-8-methylquinoline-based therapeutics lies in achieving enhanced potency against specific biological targets while ensuring high selectivity to minimize off-target effects. The inherent reactivity of the quinoline (B57606) nucleus and its derivatives means that while they can interact with a range of biological molecules, this can also lead to undesirable side effects.

Future design strategies will likely focus on a multi-pronged approach. Structure-activity relationship (SAR) studies have been instrumental in understanding the contributions of different substituents on the quinoline ring to biological activity. For instance, in the context of antimalarial 4-aminoquinolines, the 7-chloro group is crucial for activity, and modifications to the 4-amino side chain significantly influence potency and resistance profiles. nih.govnih.gov The introduction of a methyl group at the 8-position, as in this compound, further modifies the electronic and steric properties of the molecule, which can be exploited for targeted design.

One promising strategy is the creation of hybrid molecules , where the this compound scaffold is combined with other pharmacophores to create a single molecule with dual or synergistic activity. mdpi.com This approach can enhance potency and potentially overcome resistance mechanisms. For example, hybrid molecules incorporating benzimidazole (B57391) moieties have been synthesized and evaluated for their anticancer properties. mdpi.com

Furthermore, the application of fragment-based drug discovery can aid in identifying small molecular fragments that bind to specific pockets of a target protein. These fragments can then be grown or linked to the this compound core to generate highly potent and selective inhibitors.

The table below summarizes some design strategies and their rationales for enhancing the therapeutic profile of this compound analogs.

| Design Strategy | Rationale | Key Findings/Examples |

| Side Chain Modification | To modulate lipophilicity, basicity, and interaction with the target's binding site. | Novel 4-aminoquinoline (B48711) derivatives with modified side chains have shown high activity against both blood and sexual stages of Plasmodium. nih.gov |

| Hybrid Molecule Synthesis | To combine pharmacophoric features for synergistic or dual-target activity and to potentially overcome drug resistance. | 7-Chloro-4-aminoquinoline-benzimidazole hybrids have been developed as potential anticancer agents. mdpi.com |

| Isosteric Replacement | To improve metabolic stability, toxicity profile, or binding affinity by replacing key functional groups with others of similar size and electronic properties. | The replacement of the 7-chloro group with other halogens or electron-withdrawing groups has been explored to modulate activity. |

| Conformational Restriction | To lock the molecule into a bioactive conformation, thereby increasing potency and selectivity. | The introduction of bulky groups or cyclic structures in the side chain can restrict conformational freedom. |

Exploration of Novel Biological Targets for Therapeutic Applications

While the antimalarial properties of 4-aminoquinolines are well-established, a significant challenge and a major area of future research is the identification and validation of novel biological targets for these compounds. The ability of the 4-amino-7-chloroquinoline scaffold to interact with various biological systems suggests a broader therapeutic potential beyond infectious diseases.

Recent studies have highlighted several exciting new avenues. One of the most notable is the potential of 4-amino-7-chloroquinoline derivatives in the treatment of Parkinson's disease . Research has indicated that these compounds can act as agonists of the orphan nuclear receptor NR4A2 (also known as Nurr1), a key regulator of the development and maintenance of dopaminergic neurons, which are progressively lost in Parkinson's disease. nih.govresearchgate.net The 4-amino-7-chloroquinoline structure has been identified as a critical pharmacophore for the activation of Nurr1, opening up a new therapeutic paradigm for neurodegenerative disorders. nih.gov

In the realm of oncology , 4-aminoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer. nih.gov The precise mechanisms are still under investigation but may involve the inhibition of topoisomerases, induction of apoptosis, and disruption of mitochondrial function. mdpi.com The development of 7-chloroquinoline-benzimidazole hybrids has shown promise in targeting cancer cells. mdpi.com

Furthermore, the 4-amino-7-chloroquinoline scaffold is being investigated for its activity against other pathogens. For instance, derivatives have shown inhibitory activity against the botulinum neurotoxin serotype A light chain , a potent bacterial toxin. nih.gov There is also emerging evidence for their potential as anti-trypanosomal agents for the treatment of Chagas disease. nih.gov The table below outlines some of the novel biological targets and the corresponding therapeutic areas being explored for 4-amino-7-chloroquinoline-based compounds.

| Biological Target | Therapeutic Area | Key Findings |

| Orphan Nuclear Receptor NR4A2 (Nurr1) | Parkinson's Disease | 4-Amino-7-chloroquinoline derivatives act as agonists, offering a potential neuroprotective strategy. nih.govresearchgate.net |

| Various Cancer-Related Pathways | Oncology | Derivatives exhibit cytotoxicity against breast cancer cell lines, and hybrids with benzimidazole show antiproliferative activity. mdpi.comnih.gov |

| Botulinum Neurotoxin Serotype A Light Chain | Botulism | The scaffold has been identified as a potential inhibitor of this bacterial metalloprotease. nih.gov |

| Trypanosoma cruzi | Chagas Disease | In vitro screening has shown that 4-amino-7-chloroquinoline derivatives possess anti-trypanosomal activity. nih.gov |

| SARS-CoV-2 Main Protease (Mpro) | COVID-19 | A chloroquine (B1663885) derivative, 4-((7-chloroquinolin-4-yl)amino)phenol, was designed and showed potential as a SARS-CoV-2 Mpro inhibitor. nih.govnih.gov |

The exploration of these and other novel targets will be crucial for expanding the therapeutic utility of the this compound scaffold.

Integration of Computational and Experimental Approaches in Drug Discovery Pipelines

The traditional drug discovery process is often lengthy and costly. A significant challenge in the development of this compound-based therapeutics is to streamline this process. The integration of computational and experimental approaches offers a powerful strategy to accelerate the discovery and optimization of new drug candidates.

Computer-Aided Drug Design (CADD) techniques are playing an increasingly important role. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of 4-aminoquinoline derivatives with their biological activities. nih.gov These models can then be used to predict the activity of virtual compounds, helping to prioritize which analogs to synthesize and test. For example, an Artificial Neural Network (ANN)-based QSAR model was used to predict the IC50 values of chloroquine analogs as potential SARS-CoV-2 Mpro inhibitors. nih.gov

Molecular docking is another powerful computational tool that can predict the binding mode and affinity of a ligand to its target protein. mdpi.com This allows for the rational design of more potent and selective inhibitors. For instance, docking studies have been used to understand the interaction of 7-chloro-4-aminoquinoline-benzimidazole hybrids with the tyrosine-protein kinase c-Src, a target in cancer therapy. mdpi.com

Virtual screening of large compound libraries can be performed to identify new hits with the 4-amino-7-chloroquinoline scaffold. This approach is much faster and more cost-effective than high-throughput screening of physical compounds.

The successful integration of these computational methods with experimental validation is key. The predictions from in silico models must be confirmed through synthesis and biological testing. This iterative cycle of design, synthesis, and testing, guided by computational insights, can significantly shorten the drug discovery timeline.

Sustainable and Scalable Synthesis for Research and Development

A critical, yet often overlooked, challenge in the development of any new therapeutic is the establishment of a sustainable and scalable synthetic route. For this compound and its derivatives to be viable for research and potential commercialization, their synthesis must be efficient, cost-effective, and environmentally friendly.

Traditional methods for the synthesis of 4-aminoquinolines often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. mdpi.com A key future direction is the development of green chemistry approaches to the synthesis of the this compound core. This includes the use of safer solvents, catalysts, and reagents, as well as the design of processes that minimize energy consumption and waste production.

Most synthetic routes to 4-aminoquinolines rely on the nucleophilic aromatic substitution of a 4-chloroquinoline with an appropriate amine. frontiersin.org The development of more efficient and selective coupling reactions is an active area of research. For instance, copper-catalyzed amination reactions have been explored as a way to introduce the 4-amino group under milder conditions. frontiersin.org

Furthermore, the scalability of the synthesis is a major consideration. A synthetic route that is feasible on a laboratory scale may not be practical for large-scale production. Process chemists will need to develop robust and reproducible synthetic methods that can be safely and economically implemented on an industrial scale. This includes optimizing reaction parameters, developing efficient purification methods, and ensuring the quality and purity of the final product.

The synthesis of 4-chloro-8-methylquinolin-2(1H)-one and its subsequent conversion to other derivatives has been described, highlighting the potential for nucleophilic substitution reactions at the 4-position. mdpi.com However, more research is needed to develop a truly sustainable and scalable synthesis for this compound itself.

Q & A

Q. What are the standard synthetic routes for 4-Amino-7-chloro-8-methylquinoline, and how can reaction conditions be optimized for yield?

- Methodological Answer: A common approach involves chlorination and amination of quinoline precursors. For example, POCl₃-mediated chlorination under reflux (6–8 hours) is effective for introducing chlorine at the 7-position . Subsequent amination via Buchwald-Hartwig coupling or nucleophilic substitution with NH₃/amines can introduce the amino group. Yield optimization requires monitoring reaction temperature (e.g., 110–120°C for POCl₃ reactions) and stoichiometry (1.2–1.5 equivalents of aminating agent). Column chromatography (petroleum ether:EtOAc gradients) is typical for purification .

- Key Parameters:

Q. How should researchers address discrepancies between theoretical and observed spectroscopic data for this compound?

- Methodological Answer: Contradictions in NMR or MS data may arise from solvate formation, tautomerism, or residual solvents. For example, DMSO-d₆ in NMR samples can obscure proton signals near δ 2.5 ppm. Mitigation strategies include:

- Comparing experimental data with computational predictions (DFT-based chemical shift calculations).

- Repeating analyses in alternative solvents (CDCl₃, MeOD) to detect solvent interactions .

- Cross-validating with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving intramolecular interactions in this compound?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL/SHELXD software is ideal for analyzing non-covalent interactions (e.g., C–H⋯Cl, π-stacking). Key steps:

- Grow crystals via slow evaporation (methanol/ethanol) .

- Refine structures using SHELXL, focusing on anisotropic displacement parameters for heavy atoms (Cl, N).

- Identify intramolecular S(5) ring motifs (e.g., C8–H8⋯Cl1 interactions) using Mercury or Olex2 visualization tools .

- Common Pitfalls:

- Twinning or poor diffraction resolution (>1.0 Å) may require data recollection or alternative space group assignment .

Q. How can researchers design mechanistic studies to probe the role of the methyl group in modulating biological activity?

- Methodological Answer: Use structure-activity relationship (SAR) studies with analogs (e.g., 4-Amino-7-chloro-quinoline, 4-Amino-8-methylquinoline). Experimental workflows:

Synthesis: Prepare derivatives via regioselective methylation (MeI/K₂CO₃ in DMF) .

Biological Assays: Test against target enzymes (e.g., cytochrome P450) with IC₅₀ determinations.

Computational Analysis: Perform molecular docking (AutoDock Vina) to compare binding energies of methylated vs. non-methylated analogs .

- Data Interpretation:

Q. What frameworks (e.g., FINER criteria) should guide hypothesis formulation for studies on this compound?

- Methodological Answer: Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework:

- Feasibility: Ensure access to chlorination reagents (POCl₃) and crystallography facilities.

- Novelty: Explore understudied properties (e.g., photostability, metal-chelation capacity).

- Ethical: Follow institutional guidelines for handling toxic intermediates (e.g., POCl₃ requires fume hood use) .

- Relevance: Link to broader applications (e.g., antimalarial or anticancer lead optimization) .

Data Presentation Guidelines

Q. How should crystallographic data be presented to highlight key structural features?

- Methodological Answer:

- Tables: Include bond lengths (Å) and angles (°) for Cl–C and N–C bonds to emphasize electronic effects .

- Figures: Use ORTEP diagrams (50% probability ellipsoids) generated via SHELXTL to show molecular planarity and intramolecular interactions .

- Avoid: Overloading graphics with multiple structures; limit to 1–2 representative views .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.